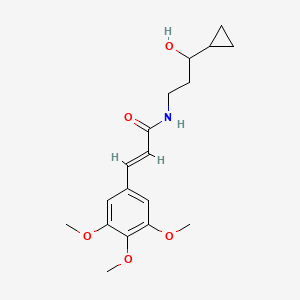

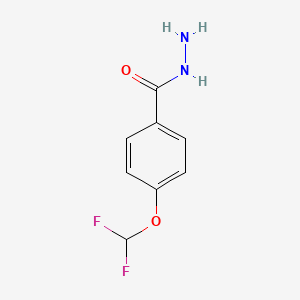

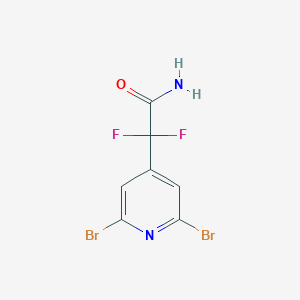

(E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as CR845, is a novel kappa-opioid receptor agonist that has been extensively studied for its potential use in pain management.

Wissenschaftliche Forschungsanwendungen

RAFT Polymerization and Thermoresponsive Polymers

Acrylamides are pivotal in the synthesis of polymers through RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization, enabling controlled, room-temperature polymerization processes. For instance, poly(N-isopropyl acrylamide) is a thermoresponsive polymer investigated for drug delivery applications due to its unique property of undergoing a phase transition at specific temperatures (Convertine et al., 2004). Similarly, acrylamide derivatives have been designed to exhibit tunable lower critical solution temperatures (LCST), influenced by molecular weight, salt concentration, and pH, offering versatile applications in responsive materials (Jiang et al., 2014).

Supramolecular Architecture Changes

Acrylamide copolymers can undergo phase transitions triggered by external stimuli such as pH changes, demonstrating potential in controlled release materials. This is achieved by copolymerizing N-isopropylacrylamide with pH-sensitive monomers, which allows for significant changes in polymer conformation and solubility in response to acidic environments (Heath et al., 2010).

Tissue Engineering Applications

In tissue engineering, acrylamide-based scaffolds with degradability and controlled porosity have been developed. These scaffolds exhibit thermoresponsive properties, enabling cell entrapment and infiltration within a temperature-sensitive matrix, conducive to angiogenesis and biointegration (Galperin et al., 2010).

Corrosion Inhibition

Acrylamide derivatives have been studied for their effectiveness as corrosion inhibitors, offering protective solutions for metals in corrosive environments. This application extends the utility of acrylamide compounds beyond biomedicine into materials science, demonstrating their versatility in both biological and industrial applications (Abu-Rayyan et al., 2022).

Environmental and Neurotoxicity Studies

The environmental fate and neurotoxicity of acrylamide and its polymers have been extensively reviewed, highlighting the importance of understanding the impact of these compounds beyond their functional applications. Such studies are crucial for ensuring the safe use of acrylamide derivatives in various fields (Smith & Oehme, 1991).

Eigenschaften

IUPAC Name |

(E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5/c1-22-15-10-12(11-16(23-2)18(15)24-3)4-7-17(21)19-9-8-14(20)13-5-6-13/h4,7,10-11,13-14,20H,5-6,8-9H2,1-3H3,(H,19,21)/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMPAADIUPBXMT-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCC(C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCCC(C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B2895135.png)

![4-(4-(1H-indol-4-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-4-oxobutanoic acid](/img/structure/B2895138.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4-dimethoxybenzamide](/img/structure/B2895139.png)

![3-(2-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2895140.png)

![3-(2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-4-carbonyl)pyridin-2(1H)-one](/img/structure/B2895142.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B2895156.png)